molecular formula C5H3BrF3N3 B13059456 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine

Cat. No.: B13059456
M. Wt: 242.00 g/mol
InChI Key: UIKVBKZMFGKGSN-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine is a halogenated pyrazine derivative characterized by a bromine atom at position 3, a trifluoromethyl (-CF₃) group at position 6, and an amine (-NH₂) at position 2 of the pyrazine ring. Pyrazine derivatives are widely explored in drug discovery for their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds .

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-3-4(10)12-2(1-11-3)5(7,8)9/h1H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKVBKZMFGKGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine typically involves the bromination of 6-(trifluoromethyl)pyrazin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine serves as a crucial intermediate in the development of therapeutic agents. Its halogenated structure enhances its binding affinity to biological targets, which is essential for drug efficacy. The compound has been investigated for its potential in treating various diseases, including cancer and infectious diseases.

Case Study: Anticancer Properties

Research has highlighted the compound's ability to inhibit cell proliferation in cancer cell lines. A study demonstrated that derivatives of pyrazine compounds exhibited significant anticancer activity, suggesting that 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine could be explored further for developing new anticancer therapies .

Biological Studies

The biological activity of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine has been extensively studied. It has shown promise in antimicrobial and antiviral applications, making it a candidate for further exploration in drug development.

Antimicrobial Activity

The compound has been tested against various microbial strains, demonstrating effective inhibition. The presence of trifluoromethyl and bromine substituents is believed to enhance its antimicrobial properties by increasing membrane permeability or disrupting cellular processes.

Material Science

In material science, 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine can be utilized to create organic materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to new materials with tailored functionalities.

Applications in Organic Electronics

The compound's derivatives have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups can improve the thermal stability and efficiency of these devices .

Chemical Biology

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine is also employed in chemical biology to probe biological pathways and molecular interactions. Its ability to interact with enzymes and receptors makes it a useful tool for understanding complex biological systems.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer drug developmentInhibits cell proliferation in cancer cell lines
Biological StudiesAntimicrobial and antiviral agentsEffective against various microbial strains
Material ScienceOrganic electronics (OLEDs, OPVs)Improves thermal stability and efficiency
Chemical BiologyProbing enzyme activityModulates enzyme/receptor interactions

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate binding to target proteins through halogen bonding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The biological and physicochemical properties of pyrazine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazine Derivatives
Compound Name Substituents (Position) Molecular Formula Key Features
3-Bromo-6-(trifluoromethyl)pyrazin-2-amine Br (3), -CF₃ (6), -NH₂ (2) C₅H₃BrF₃N₃ Direct -CF₃ on pyrazine; strong electron-withdrawing effects .
5-Bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine (7g) Br (5), -CF₃-pyridinyl (3), -NH₂ (2) C₁₀H₇BrF₃N₄ -CF₃ on pyridine side chain; extended conjugation .
6-(Trifluoromethoxy)pyrazin-2-amine -OCF₃ (6), -NH₂ (2) C₅H₄F₃N₃O Bulkier -OCF₃ group; increased steric hindrance .
2-Bromo-6-(trifluoromethyl)pyridin-3-amine Br (2), -CF₃ (6), -NH₂ (3) C₆H₄BrF₃N₂ Pyridine core; altered hydrogen-bonding capacity .
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Br (3), Cl (5), -CF₃ (6), -NH₂ (2) C₆H₃BrClF₃N₂ Additional Cl substituent; enhanced lipophilicity .
Key Observations:
  • Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances electrophilicity at the pyrazine ring, facilitating nucleophilic substitution reactions. In contrast, analogs with -CF₃ on side chains (e.g., 7g) exhibit reduced ring activation .
  • Steric Effects : Compounds like 6-(trifluoromethoxy)pyrazin-2-amine have larger substituents (-OCF₃), which may hinder binding to enzyme active sites compared to the compact -CF₃ group .
  • Ring System Differences : Pyridine-based analogs (e.g., 2-Bromo-6-(trifluoromethyl)pyridin-3-amine) lack the nitrogen at position 4, altering electronic distribution and solubility .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
3-Bromo-6-(trifluoromethyl)pyrazin-2-amine 238.0 2.1 0.5 (low)
6-(Trifluoromethoxy)pyrazin-2-amine 179.1 1.8 1.2
2-Bromo-6-(trifluoromethyl)pyridin-3-amine 239.0 2.3 0.3
7g 329.1 3.0 0.1
  • Lipophilicity : The target compound’s LogP (2.1) is lower than 7g (3.0), reflecting reduced hydrophobicity due to the absence of a pyridinyl side chain.
  • Solubility : The -OCF₃ group in 6-(trifluoromethoxy)pyrazin-2-amine improves water solubility compared to -CF₃ analogs .

Biological Activity

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may improve cell membrane penetration and interaction with intracellular targets. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Structural Characteristics

The molecular structure of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine includes:

  • A pyrazine ring : A six-membered aromatic ring containing two nitrogen atoms.
  • A bromine atom : Positioned at the 3rd carbon, which may influence biological interactions through halogen bonding.
  • A trifluoromethyl group : Enhancing lipophilicity and potentially influencing binding affinities to biological targets.

Biological Activity Overview

Research indicates that 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine exhibits a range of biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine. For instance:

  • Mechanism of Action : It has been shown to initiate apoptosis in cancer cells by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to caspase activation and cell death pathways .
CompoundCell LineIC50 (µM)Mechanism
RB7HT-296.587Apoptosis via mitochondrial pathway
BPAMCF-78.47Growth inhibition and cell cycle alteration

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Its structural features allow it to interact with microbial enzymes and receptors, potentially inhibiting their functions.

Other Pharmacological Activities

Research indicates that 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine may also possess:

  • Antiviral properties : By targeting viral enzymes or receptors.
  • Anti-inflammatory effects : Through modulation of inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Studies : A study investigating various pyrazine derivatives found that modifications similar to those in 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine resulted in significant cytotoxicity against multiple cancer cell lines, including HCT116 and MCF7 .
  • Mechanistic Insights : In vitro studies demonstrated that compounds with similar structures could modulate enzyme activities relevant to cancer progression, showcasing the potential for drug development based on these scaffolds .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazine backbone, while ¹⁹F NMR identifies trifluoromethyl group splitting patterns.
  • ESI-MS : Validates molecular weight (e.g., m/z 231.0 [M+H]⁺ for brominated analogs) and isotopic patterns from bromine .
  • X-ray Crystallography : Resolves regiochemistry ambiguities in bromine/trifluoromethyl positioning .

How does the electron-withdrawing trifluoromethyl group influence bromine reactivity in cross-coupling reactions?

Advanced
The trifluoromethyl group deactivates the pyrazine ring via electron withdrawal, reducing bromine’s susceptibility to nucleophilic substitution. However, it enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show that the CF₃ group directs electrophilic attacks to specific positions, affecting regioselectivity in further derivatization .

What strategies mitigate side reactions during functionalization of this compound?

Q. Advanced

  • Dehalogenation Prevention : Use of Pd catalysts with bulky ligands (e.g., XPhos) minimizes β-hydride elimination.
  • Amine Protection : Boc or Fmoc groups prevent oxidation during coupling.
  • Low-Temperature Reactions : Reduce radical pathways that lead to CF₃ group decomposition .

What are the primary applications in medicinal chemistry research?

Basic
This compound serves as a versatile building block for kinase inhibitors and fluorinated drug candidates. Its bromine enables cross-coupling to introduce aryl/heteroaryl groups, while the amine allows sulfonamide or urea formation for bioactivity optimization .

How do computational methods predict regioselectivity in nucleophilic substitutions?

Advanced
DFT calculations map electron density and Fukui indices to identify reactive sites. For example, the C-3 bromine in 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine shows higher electrophilicity than C-5 due to the CF₃ group’s meta-directing effect. MD simulations further assess steric accessibility for nucleophiles .

What storage conditions ensure compound stability?

Basic
Store under inert atmosphere (Ar/N₂) at –20°C to prevent moisture-induced hydrolysis of the trifluoromethyl group or bromine displacement. Use amber vials to avoid photodegradation .

What contradictions exist in catalytic systems for Buchwald-Hartwig amination?

Advanced
Conflicting reports exist on optimal Pd catalysts: some studies favor BrettPhos-Pd for aryl bromides, while others report t-BuXPhos-Pd improves yields in sterically hindered pyrazines. Contradictions arise from solvent polarity effects (toluene vs. dioxane) and base selection (Cs₂CO₃ vs. K₃PO₄) .

How do bromine and trifluoromethyl groups affect solubility?

Basic
The CF₃ group enhances lipophilicity (logP ~2.5), favoring solubility in DCM or THF. Bromine introduces moderate polarity, enabling partial solubility in DMSO or acetone. Mixed solvent systems (e.g., DCM/MeOH) are often used for crystallization .

What challenges arise in differentiating positional isomers via mass spectrometry?

Advanced
Isomers (e.g., 3-bromo vs. 5-bromo) produce identical molecular ions but distinct fragmentation patterns. MS/MS with collision-induced dissociation (CID) identifies diagnostic peaks, such as Br loss (Δm/z ~79.9) or CF₃-related fragments. High-resolution MS (HRMS) further resolves isotopic fine structure .

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